molecular formula C40H52Sn B074627 Stannane, tetrakis(2-methyl-2-phenylpropyl)- CAS No. 1262-78-8

Stannane, tetrakis(2-methyl-2-phenylpropyl)-

Cat. No. B074627
CAS RN: 1262-78-8
M. Wt: 651.5 g/mol
InChI Key: HFCIGWLFXFUKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stannane, tetrakis(2-methyl-2-phenylpropyl)-, also known as TMPSt, is a chemical compound that belongs to the stannane family. It is widely used in scientific research for its unique properties and applications. TMPSt is a colorless, odorless, and stable compound that is soluble in organic solvents such as benzene, toluene, and chloroform.

Mechanism Of Action

Stannane, tetrakis(2-methyl-2-phenylpropyl)- acts as a reducing agent in organic synthesis reactions by donating electrons to the substrate. This leads to the formation of a tin-carbon bond, which is a key intermediate in many organic reactions. Moreover, Stannane, tetrakis(2-methyl-2-phenylpropyl)- can also act as a tin source for the preparation of organotin compounds, which are widely used in the chemical industry.

Biochemical And Physiological Effects

Stannane, tetrakis(2-methyl-2-phenylpropyl)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be a stable compound that does not readily decompose in biological systems. Therefore, it is considered to be relatively safe for use in scientific research.

Advantages And Limitations For Lab Experiments

Stannane, tetrakis(2-methyl-2-phenylpropyl)- has several advantages for use in lab experiments. It is a stable and highly pure compound that can be easily synthesized. Moreover, it is a versatile reducing agent that can be used in a wide range of organic synthesis reactions. However, Stannane, tetrakis(2-methyl-2-phenylpropyl)- has some limitations for lab experiments. It is a toxic compound that should be handled with care. Moreover, it is relatively expensive compared to other reducing agents.

Future Directions

There are several future directions for the use of Stannane, tetrakis(2-methyl-2-phenylpropyl)- in scientific research. One potential direction is the synthesis of novel organotin compounds for use in the chemical industry. Moreover, Stannane, tetrakis(2-methyl-2-phenylpropyl)- can be used in the synthesis of tin oxide nanoparticles, which have potential applications in catalysis, sensors, and biomedical fields. Furthermore, the use of Stannane, tetrakis(2-methyl-2-phenylpropyl)- in organic synthesis reactions can be optimized to improve reaction yields and selectivity. Overall, Stannane, tetrakis(2-methyl-2-phenylpropyl)- is a promising compound that has potential applications in various fields of scientific research.

Synthesis Methods

Stannane, tetrakis(2-methyl-2-phenylpropyl)- can be synthesized by reacting tin(IV) chloride with 2-methyl-2-phenylpropylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction yields a white solid that can be purified through recrystallization. The synthesis method is relatively simple and yields a high purity product.

Scientific Research Applications

Stannane, tetrakis(2-methyl-2-phenylpropyl)- is widely used in scientific research for its unique properties and applications. It is commonly used as a reducing agent in organic synthesis reactions. Stannane, tetrakis(2-methyl-2-phenylpropyl)- can also be used as a tin source for the preparation of organotin compounds. Moreover, Stannane, tetrakis(2-methyl-2-phenylpropyl)- can be used in the synthesis of tin oxide nanoparticles, which have potential applications in catalysis, sensors, and biomedical fields.

properties

CAS RN

1262-78-8

Product Name

Stannane, tetrakis(2-methyl-2-phenylpropyl)-

Molecular Formula

C40H52Sn

Molecular Weight

651.5 g/mol

IUPAC Name

tetrakis(2-methyl-2-phenylpropyl)stannane

InChI

InChI=1S/4C10H13.Sn/c4*1-10(2,3)9-7-5-4-6-8-9;/h4*4-8H,1H2,2-3H3;

InChI Key

HFCIGWLFXFUKOG-UHFFFAOYSA-N

SMILES

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3)C4=CC=CC=C4

Other CAS RN

1262-78-8

Origin of Product

United States

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